1H-1,2,4-Triazole, 1-acetyl-5-(2-furanyl)-3-(methylthio)-
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Overview
Description
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound that features a furan ring, a triazole ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Triazole Ring: The triazole ring is often introduced via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Final Coupling: The final step involves coupling the furan and triazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the triazole ring or the furan ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole and furan derivatives.
Substitution: Various substituted furan and triazole derivatives.
Scientific Research Applications
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethan-1-one: A simpler compound with a furan ring and an ethanone group.
3-(Methylthio)-1H-1,2,4-triazole: A compound with a triazole ring and a methylthio group.
Uniqueness
1-(5-(Furan-2-yl)-3-(methylthio)-1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the combination of the furan, triazole, and methylthio groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
61323-52-2 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-[5-(furan-2-yl)-3-methylsulfanyl-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C9H9N3O2S/c1-6(13)12-8(7-4-3-5-14-7)10-9(11-12)15-2/h3-5H,1-2H3 |
InChI Key |
KVOCOMGKBCZZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)SC)C2=CC=CO2 |
Origin of Product |
United States |
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